molecular formula C6H6N2O4 B1348741 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 7270-63-5

5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B1348741
CAS RN: 7270-63-5
M. Wt: 170.12 g/mol
InChI Key: YRCVEMYVKSXPLM-UHFFFAOYSA-N
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Description

5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C6H6N2O4 . It is a diazo compound, which are known for their high reactivity and versatility in organic synthesis .


Chemical Reactions Analysis

The principal pathway in the photochemical transformation of 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane in an aqueous medium (or in methanol) is splitting out of nitrogen and the Wolff rearrangement to give the stable 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid (or its methyl ester), which undergoes decarboxylation only at temperatures above 150 ° C, whereas it undergoes hydrolysis to a hydroxymalonic acid in the presence of trifluoroacetic acid .

properties

IUPAC Name

5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-6(2)11-4(9)3(8-7)5(10)12-6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCVEMYVKSXPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=[N+]=[N-])C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336750
Record name 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

7270-63-5
Record name 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
61
Citations
W Dai, SJ Geib, DP Curran - The Journal of organic chemistry, 2018 - ACS Publications
N-Heterocyclic carbene boranes (NHC-boranes) react with 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione at 40 C in dichloromethane to provide NHC-boryl hydrazone derivatives of 2,2-…
Number of citations: 8 pubs.acs.org
VV Shevchenko, AA Shakhmin, VA Nikolaev - Russian Journal of Organic …, 2006 - Springer
Insertion of carbenoids into X–H bonds of various substrates (X= N, O, P, S etc.) becomes now a standard procedure of preparative organic synthesis [1]. The carbenoids generation in …
Number of citations: 4 link.springer.com
VA Nikolaev, VV Shevchenko, MS Platz… - Russian journal of …, 2006 - Springer
Photochemical decomposition of 2,2-dialkyl-5-diazo-1,3-dioxane-4,6-diones in the presence of pyridine, methanol, or dimethyl sulfide as carbene traps involves mainly the Wolff …
Number of citations: 26 link.springer.com
T Sammakia - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 7270‐63‐5 ] C 6 H 6 N 2 O 4 (MW 170.14) InChI = 1S/C6H6N2O4/c1‐6(2)11‐4(9)3(8‐7)5(10)12‐6/h1‐2H3 InChIKey = YRCVEMYVKSXPLM‐UHFFFAOYSA‐N (reagent for the …
Number of citations: 1 onlinelibrary.wiley.com
TH Allen, SJ Geib, DP Curran - Organometallics, 2016 - ACS Publications
Reactions of NHC-boranes with several diazo compounds and one diazonium salt give new classes of N-substituted NHC-boranes. Reactions with diazo compounds and azo initiators …
Number of citations: 5 pubs.acs.org
T Lippert, A Koskelo, PO Stoutland - MRS Online Proceedings …, 1995 - cambridge.org
One of the most technologically important uses of organic photochemistry is in the imaging industry where radiation-sensitive organic monomers and polymers are used in photoresists. …
Number of citations: 2 www.cambridge.org
T Lippert, A Koskelo, PO Stoutland - Journal of the American …, 1996 - ACS Publications
One of the most technologically important uses of organic photochemistry is in the imaging industry, where radiationsensitive organic monomers and polymers are used in photoresists. …
Number of citations: 41 pubs.acs.org
B Schulze, VV Nikolaev, L Hennig, LL Rodina… - Russian journal of …, 2004 - Springer
Catalytic decomposition of diazoacetylacetone, ethyl diazoacetate, and diethyl diazomalonate effected by dirhodium tetraacetate in the presence of 3(2H)-oxoisothiazole-1,1-dioxides …
Number of citations: 11 link.springer.com
C Fan, X He, Y Zuo, Y Shang - Synthetic Communications, 2018 - Taylor & Francis
A convenient and efficient procedure for the synthesis of 2-substituted-6,7-dihydrobenzo[d]oxazol-4(5H)-ones and 2-aryl-6,7-dihydrobenzofuran-4(5H)-ones through a Rh 2 (OAc) 4 -…
Number of citations: 11 www.tandfonline.com
Y Hayasi, T Okada, M Kawanisi - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
The preparative method of iodonium ylides, Ph–\overset⊕I–\overset\ominusC(COR)(COR′), is improved by condensation of active methylene compounds, H 2 C(COR)(COR′), with …
Number of citations: 62 www.journal.csj.jp

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